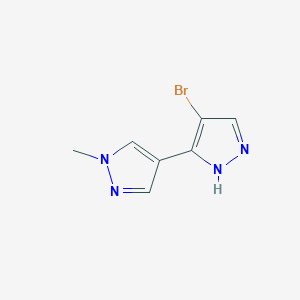

4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-12-4-5(2-10-12)7-6(8)3-9-11-7/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMAELXRTZPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=NN2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Pyrazole Heterocycles and Their Broad Research Relevance

Pyrazole (B372694), a five-membered aromatic ring containing two adjacent nitrogen atoms, is a fundamental scaffold in heterocyclic chemistry. nih.govresearchgate.net This structural motif is not merely a chemical curiosity but a "privileged structure" in medicinal chemistry and drug discovery. frontiersin.orgnih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in newly approved drugs. nih.gov Pyrazole derivatives are integral to a multitude of approved therapeutic agents for various diseases. nih.gov

The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the molecule's pharmacological and physicochemical properties. nih.gov This adaptability has led to the development of pyrazole-based compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antidepressant, antibacterial, and antitumor effects. researchgate.netfrontiersin.org The ability to substitute various functional groups on the pyrazole ring allows for diverse molecular interactions, which is crucial for the rational design of new and effective therapeutic agents. nih.gov The broad applicability of pyrazoles also extends to agrochemicals and material science, making them a subject of continuous and intensive research. researchgate.netchemistryviews.orgchemimpex.com

The Emergence and Importance of Bipyrazole Frameworks in Chemical Research

Building upon the foundational pyrazole (B372694) ring, bipyrazole frameworks, which consist of two interconnected pyrazole nuclei, have garnered increasing attention. researchgate.net These structures offer a higher degree of complexity and three-dimensionality, opening new avenues in medicinal chemistry, coordination chemistry, and materials science. rsc.org The arrangement and linkage of the two pyrazole rings can be varied, leading to different isomers (e.g., 3,3'-, 4,4'-, 3,4'-bipyrazoles) with distinct properties. rsc.org

Bipyrazoles are recognized as valuable templates in the design of functional materials. rsc.org Their high nitrogen content, structural stability, and capacity for coordination have made them ideal frameworks for creating high-energy density materials (HEDMs). rsc.org In this context, they are prized for their thermal stability and low sensitivity. rsc.org Furthermore, bipyrazole-based ligands are used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas separation and storage. nih.govacs.org For instance, a water-stable microporous bipyrazole-based framework has been developed for the efficient separation of industrial olefin products. nih.govacs.org The structural diversity and unique physicochemical properties of bipyrazoles also make them promising candidates for applications such as corrosion inhibitors. researchgate.net

Defining the Structural Architecture of 4 Bromo 1 Methyl 1h,1 H 3,4 Bipyrazole Within the Bipyrazole Class

De Novo Synthesis Approaches to Pyrazole and Bipyrazole Rings

De novo synthesis provides a versatile platform for the construction of pyrazole and bipyrazole ring systems by assembling them from simpler, non-cyclic starting materials. These methods primarily rely on cyclocondensation reactions that form the characteristic five-membered ring containing two adjacent nitrogen atoms.

Cyclization Reactions Utilizing Hydrazines and Electrophilic Substrates

A cornerstone of pyrazole synthesis is the reaction between a hydrazine (B178648) derivative, which serves as the N-N component, and a 1,3-dielectrophilic substrate, which provides the C-C-C backbone. chim.itmdpi.com The choice of both the hydrazine and the electrophilic partner dictates the substitution pattern of the final pyrazole ring, allowing for considerable molecular diversity.

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govchemhelpasap.com The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comrsc.org This high-yield reaction is driven by the formation of the stable aromatic product. chemhelpasap.com

Variations of the Knorr synthesis, such as using β-ketoesters, can lead to the formation of pyrazolones, which are tautomers of hydroxypyrazoles. chemhelpasap.comnih.gov The regioselectivity of the reaction can be an issue with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, often yielding a mixture of isomeric products.

Table 1: Examples of Knorr-Type Pyrazole Synthesis

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | rsc.org |

| Hydrazine Hydrate (B1144303) | Acetylacetone | 3,5-Dimethylpyrazole | chim.it |

| Methylhydrazine | 1,3-Diketones | Regioisomeric N-methylpyrazoles | beilstein-journals.org |

Another robust method for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as vinyl ketones or acetylenic ketones. mdpi.comnih.gov The reaction with α,β-ethylenic ketones typically proceeds via a Michael addition of the hydrazine, followed by cyclization and subsequent oxidation to furnish the aromatic pyrazole. mdpi.com The intermediate pyrazolines can often be isolated, or the oxidation can be carried out in situ or as a separate step. nih.gov

When α,β-unsaturated carbonyls with a good leaving group at the β-position are used, the reaction with hydrazine leads directly to the pyrazole through an addition-elimination mechanism, avoiding the need for a separate oxidation step. mdpi.comnih.gov

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyls

| Hydrazine Reactant | α,β-Unsaturated Substrate | Key Feature | Product | Reference |

|---|---|---|---|---|

| Hydrazine Hydrate | 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones | Condensation in DMF | 3-(3-aryl-1H-pyrazol-5-yl)chromones | nih.gov |

| Substituted Hydrazines | Acetylenic ketones | Can yield regioisomeric mixtures | Substituted pyrazoles | mdpi.com |

| Tosylhydrazine | α,β-Unsaturated ketones | Tosyl group acts as a leaving group, direct aromatization | N-functionalized pyrazoles | nih.govbeilstein-journals.org |

Enaminones are highly versatile intermediates in heterocyclic synthesis, possessing both nucleophilic and electrophilic character. researchgate.net They can be readily prepared from the condensation of 1,3-dicarbonyl compounds with amines. beilstein-journals.org The reaction of enaminones with hydrazine hydrate represents a direct and efficient route to substituted pyrazoles. nih.gov This methodology has been specifically applied to the synthesis of bipyrazole systems, where enaminones containing a pyrazole moiety are cyclized with hydrazine to construct the second pyrazole ring. nih.gov

This approach offers a strategic advantage for building bipyrazole scaffolds, as the pre-existing pyrazole unit can be incorporated into the enaminone precursor, guiding the synthesis towards the desired linked heterocyclic structure.

Transition Metal-Catalyzed Acceptorless Dehydrogenative Coupling Strategies

Modern synthetic chemistry increasingly focuses on green and atom-economical methods. Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as a powerful strategy for C-N bond formation and heterocycle synthesis. acs.org This method allows for the synthesis of pyrazoles from readily available alcohols and hydrazines, with the only byproducts being water and hydrogen gas. acs.orgresearchgate.net

Catalytic systems based on earth-abundant metals like manganese have been developed for the ADC reaction. researchgate.net For instance, a manganese(I)-pincer complex can catalyze the coupling of 1,3-diols with hydrazines to produce symmetrically substituted pyrazoles. researchgate.net This approach avoids the need for pre-oxidized substrates like dicarbonyls and eliminates the use of stoichiometric oxidants, representing a significant advancement in sustainable pyrazole synthesis. acs.orgresearchgate.net

Multi-Component Reaction Sequences for Pyrazole and Fused Pyrazole Systems

Multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govrsc.org Several MCRs have been developed for the synthesis of highly functionalized pyrazoles and fused pyrazole systems. nih.gov

A common four-component reaction for synthesizing pyrano[2,3-c]pyrazoles involves the combination of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.govrsc.org This process proceeds through a cascade of reactions, including Knoevenagel condensation and Michael addition, to rapidly build molecular complexity. nih.gov Such strategies are highly valuable for creating libraries of complex heterocyclic compounds for biological screening.

Advanced Strategies for Bipyrazole Formation via Coupling and Functionalization of Pyrazole Building Blocks

The synthesis of this compound and its analogs relies on a versatile toolbox of modern organic chemistry. Advanced strategies for the construction of the bipyrazole core often involve the strategic coupling and functionalization of pre-existing pyrazole rings. These methods provide efficient pathways to complex bipyrazole systems by forming key carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds, or by creating reactive intermediates that facilitate subsequent ring formation.

Azo Coupling and Subsequent Thorpe-Ziegler Cyclization for Substituted Bipyrazoles

A robust two-step methodology for synthesizing substituted bipyrazoles, particularly 4-amino-1,3'-bipyrazoles, involves an initial azo coupling reaction followed by an intramolecular Thorpe-Ziegler cyclization. tu-clausthal.deresearchgate.net This strategy effectively builds the second pyrazole ring onto a pre-existing pyrazole scaffold.

The process begins with the diazotization of a 3-aminopyrazole (B16455) derivative, which is then coupled with an active methylene (B1212753) compound like ethyl cyanoacetate. tu-clausthal.deresearchgate.net This azo coupling yields a stable pyrazolylhydrazone intermediate. tu-clausthal.de The subsequent step is the critical intramolecular cyclization of this hydrazone. Under basic conditions, the Thorpe-Ziegler reaction is initiated, where the nucleophilic carbanion generated from the active methylene group attacks the cyano group, leading to the formation of an enamine intermediate which then tautomerizes to form the final, stable aromatic pyrazole ring. tu-clausthal.deresearchgate.net This sequence has been shown to be an efficient protocol for accessing a variety of substituted 4-amino-[1,3'-bipyrazole]-3-carboxylates in good to excellent yields. tu-clausthal.de

Table 1: Two-Step Synthesis of 4-Amino-1,3'-bipyrazoles

| Step | Reaction Type | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1 | Azo Coupling | 1-alkylpyrazolyldiazonium chlorides, Ethyl cyanoacetate | Ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetate | Forms a stable hydrazone intermediate. tu-clausthal.de |

Carbon-Nitrogen (C-N) Cross-Coupling Methodologies (e.g., Ullmann-Type Reactions) in Bipyrazole Synthesis

The formation of a C-N bond is a fundamental step in the synthesis of many N-linked bipyrazoles. Ullmann-type coupling reactions, which are copper-catalyzed cross-couplings between an aryl halide and a nitrogen nucleophile, represent a classic and effective method for this transformation. researchgate.netacs.org In the context of bipyrazole synthesis, this reaction can be employed to couple a halogenated pyrazole with another pyrazole moiety containing an N-H bond, or vice-versa. researchgate.net

The traditional Ullmann condensation often required harsh reaction conditions, such as high temperatures. rsc.org However, significant advancements, including the development of effective ligands like L-proline and its derivatives, have enabled these reactions to proceed under much milder conditions. acs.orgresearchgate.net These improved protocols have broadened the substrate scope and functional group tolerance, making the Ullmann-type C-N coupling a valuable strategy for constructing the bipyrazole linkage. acs.org This method is particularly useful for creating N-arylpyrazoles and can be applied to the synthesis of N-N' linked bipyrazole systems. For instance, the coupling of an aryl iodide with pyrazole can be achieved at temperatures of 75-90 °C using a copper iodide (CuI) catalyst with L-proline as an additive. researchgate.net

Palladium-Catalyzed Carbon-Carbon (C-C) Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Aryl-Bromide Functionalization

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of C-C bonds in modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is a highly versatile and widely used reaction for the functionalization of aryl halides, including brominated pyrazoles. mdpi.comresearchgate.netresearchgate.net This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net

For the synthesis of bipyrazole analogs, a brominated pyrazole, such as 4-bromo-1-methyl-1H-pyrazole, can be coupled with a pyrazoleboronic acid or its corresponding ester to form the C-C linked bipyrazole core. rsc.orgacs.org The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields of the coupled products. mdpi.com The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction conditions. For example, Pd(PPh₃)₄ is a commonly used catalyst, often in combination with a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a mixed solvent system such as dioxane/water. researchgate.netresearchgate.net This method allows for the direct and efficient installation of a pyrazole ring at the 4-position of a bromo-pyrazole precursor. researchgate.netrsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles

| Component | Example | Role | Reference |

|---|---|---|---|

| Substrate | 4-Bromo-pyrazole derivative | Electrophile | researchgate.netrsc.org |

| Coupling Partner | Pyrazole boronic acid/ester | Nucleophile | researchgate.net |

| Catalyst | Pd(PPh₃)₄ (Palladium(0)) | Catalyzes the cross-coupling cycle | researchgate.netresearchgate.net |

| Base | K₃PO₄ or Na₂CO₃ | Activates the boronic acid | researchgate.netresearchgate.net |

| Solvent | 1,4-Dioxane / H₂O | Solubilizes reactants | researchgate.netresearchgate.net |

Strategic Utilization of Pyrazolyldiazonium Salts as Reactive Intermediates

Pyrazolyldiazonium salts are highly reactive intermediates that serve as versatile building blocks in the synthesis of functionalized pyrazoles and bipyrazoles. tu-clausthal.deresearchgate.net These salts are typically prepared in situ from the corresponding aminopyrazoles by treatment with nitrous acid. tu-clausthal.de Their utility stems from the excellent leaving group ability of the diazonium group (N₂), which can be displaced in a variety of transformations.

In the context of bipyrazole synthesis, pyrazolyldiazonium salts are key precursors for the azo coupling reactions described in section 2.2.1. tu-clausthal.deresearchgate.net The electrophilic diazonium ion readily reacts with electron-rich coupling partners, such as compounds with active methylene groups, to form azo compounds which are precursors for cyclization. tu-clausthal.de Beyond azo coupling, these diazonium salts can participate in other transformations, such as the Meerwein reaction with α,β-unsaturated compounds or the Heck-Matsuda reaction, to install the pyrazole moiety onto various scaffolds, which can then be further elaborated to form bipyrazole systems. researchgate.netrsc.org The strategic use of these reactive intermediates provides a powerful entry point to a diverse range of pyrazole-containing heterocycles. researchgate.net

Vilsmeier-Haack Reaction as a Synthetic Tool for Pyrazole-Carbaldehyde Precursors

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic rings. researchgate.netrsc.org It is particularly effective for introducing a formyl (-CHO) group at the 4-position of the pyrazole ring, yielding pyrazole-4-carbaldehydes. bohrium.comdegres.eu These carbaldehydes are not bipyrazoles themselves but are crucial and versatile precursors that can be readily converted into bipyrazole systems through subsequent reactions. degres.euchemmethod.com

The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). researchgate.netchemmethod.com This reagent then acts as the electrophile in the formylation of the pyrazole ring. The Vilsmeier-Haack reaction can also be used as a one-pot cyclization and formylation method starting from hydrazones of keto compounds. researchgate.netbohrium.com The resulting pyrazole-4-carbaldehyde can then be used in various condensation or cross-coupling reactions to build the second pyrazole ring, highlighting its importance as a synthetic intermediate. degres.eu The development of microwave-assisted Vilsmeier-Haack reactions has further improved the efficiency of this transformation, often leading to higher yields and significantly reduced reaction times. bohrium.comdegres.eu

Electrophilic Aromatic Substitution Reactions on the Bipyrazole Core

The bipyrazole core of this compound possesses two pyrazole rings, each with distinct electronic characteristics that influence their susceptibility to electrophilic aromatic substitution (EAS). Pyrazoles are generally considered electron-rich aromatic systems, yet their reactivity in EAS is modest compared to benzene, and is highly dependent on the nature and position of substituents, as well as the reaction conditions. The substitution pattern on the target molecule—a bromine atom on one ring and a methyl group on the other—further differentiates the reactivity of the two heterocyclic units.

The pyrazole ring bearing the bromine atom is expected to be less reactive towards electrophiles. This is due to the electron-withdrawing inductive effect of the bromine atom, which deactivates the ring. Conversely, the 1'-methylated pyrazole ring is anticipated to be more activated towards electrophilic attack. The methyl group, being electron-donating, increases the electron density of this ring system.

Key electrophilic aromatic substitution reactions applicable to the bipyrazole core include nitration, halogenation, and sulfonation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. For the 1'-methyl-1'H-pyrazole ring, electrophilic attack is predicted to occur at the C5' position, which is para to the C4' linking position and meta to the N1'-methyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 1'-methyl-1'H-pyrazole Ring

| Electrophilic Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 4-bromo-1'-methyl-5'-nitro-1H,1'H-3,4'-bipyrazole |

| Br₂/FeBr₃ | 4,5'-dibromo-1'-methyl-1H,1'H-3,4'-bipyrazole |

| SO₃/H₂SO₄ | This compound-5'-sulfonic acid |

Nucleophilic Substitution at the Bromine Center

The bromine atom at the C4 position of the bipyrazole serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging, the electron-deficient nature of the pyrazole ring can facilitate such reactions, particularly with strong nucleophiles.

The reactivity of the C-Br bond towards nucleophilic attack can be significantly enhanced by the presence of activating groups or through the use of metal catalysis. Common nucleophiles that can displace the bromide include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and animated bipyrazole derivatives, respectively. The reaction conditions for these substitutions typically involve elevated temperatures and the use of a polar aprotic solvent.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | 4-methoxy-1'-methyl-1H,1'H-3,4'-bipyrazole |

| Thiophenoxide | Sodium thiophenoxide | 1'-methyl-4-(phenylthio)-1H,1'H-3,4'-bipyrazole |

| Diethylamine | Diethylamine | N,N-diethyl-1'-methyl-1H,1'H-3,4'-bipyrazol-4-amine |

Reactivity Profiles of the Methyl Substituent and Pyrazole Nitrogen Atoms

The methyl group attached to the nitrogen of one of the pyrazole rings (N1') is generally stable but can undergo reactions under specific conditions. For instance, radical halogenation could introduce a halogen atom onto the methyl group, which can then serve as a site for further functionalization.

The pyrazole nitrogen atoms exhibit basic and nucleophilic character. The lone pair of electrons on the sp²-hybridized nitrogen atoms can participate in acid-base reactions and can also act as nucleophiles. The N2' nitrogen of the 1'-methylated ring is the most basic site, as the N1' nitrogen is involved in bonding with the methyl group. Protonation or alkylation would likely occur at this N2' position. The reactivity of the nitrogen atoms on the bromo-substituted pyrazole is influenced by tautomerism and the electronic effects of the bromine atom.

Metal-Mediated Transformations and Derivatizations at the Bromo-Substituted Position

The bromine atom at the C4 position is an excellent handle for a variety of metal-mediated cross-coupling reactions. These transformations are highly efficient and allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of functionalized bipyrazole derivatives.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. This compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the C4 position. These reactions typically employ a palladium catalyst, a base, and a suitable solvent system. For instance, the reaction with phenylboronic acid would yield 1'-methyl-4-phenyl-1H,1'H-3,4'-bipyrazole.

Heck and Sonogashira Couplings: The Heck reaction allows for the coupling of the bromo-bipyrazole with alkenes, while the Sonogashira reaction facilitates coupling with terminal alkynes. These palladium-catalyzed reactions provide routes to vinyl- and alkynyl-substituted bipyrazoles, which are valuable intermediates for further synthetic elaborations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of C-N bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines to produce N-aryl and N-heteroaryl bipyrazole derivatives.

Table 3: Overview of Metal-Mediated Transformations

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/alkyl boronic acid | Pd(PPh₃)₄, base | Aryl/alkyl-substituted bipyrazole |

| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Vinyl-substituted bipyrazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted bipyrazole |

| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | N-substituted bipyrazole |

Spectroscopic and Structural Characterization Techniques for Bipyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C, a detailed map of the molecular framework can be constructed.

For 4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole, ¹H NMR spectroscopy is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The spectrum would feature signals corresponding to the protons on the two pyrazole (B372694) rings and the methyl group. The aromatic region would show signals for the C5-H of the 4-bromopyrazole ring and the C3'-H and C5'-H of the 1'-methylpyrazole ring. The N-methyl group would appear as a distinct singlet in the aliphatic region, typically around 3.5-4.0 ppm.

¹³C NMR spectroscopy provides complementary information, identifying all unique carbon atoms. For this bipyrazole derivative, seven distinct signals would be anticipated, corresponding to the seven carbon atoms in the structure. The chemical shifts would differentiate the carbon atoms bonded to bromine, the carbons in the pyrazole rings, the carbon involved in the bipyrazole linkage, and the methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups. While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on data from analogous structures like 4-bromo-1-methyl-1H-pyrazole. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Data Parameters for this compound

| Parameter | Description |

|---|---|

| ¹H Chemical Shift (δ) | Provides information on the electronic environment of each proton. |

| ¹³C Chemical Shift (δ) | Identifies the chemical environment of each unique carbon atom. |

| Coupling Constants (J) | Measures the interaction between neighboring nuclei, revealing connectivity. |

| Integration | Determines the relative number of protons corresponding to each signal. |

| Multiplicity | Describes the splitting pattern of a signal (e.g., singlet, doublet, triplet). |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic pyrazole rings and the aliphatic methyl group. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C=N and C=C stretching vibrations within the pyrazole rings would produce a series of bands in the 1600-1400 cm⁻¹ region. derpharmachemica.com The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 650-550 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org Therefore, it would be effective in identifying the C-C and C=C stretching modes of the pyrazole rings. The symmetrical vibrations of the bipyrazole backbone would likely yield strong Raman signals. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.net

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Technique | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Infrared (IR) | Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | |

| C=N / C=C Ring Stretch | 1600 - 1400 | |

| C-Br Stretch | 650 - 550 | |

| Raman | Ring Breathing Modes | 1000 - 900 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇BrN₄), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. youtube.comnih.gov This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

The fragmentation pattern, typically induced by electron ionization (EI), would likely involve the cleavage of the bond between the two pyrazole rings and the loss of the methyl group. Common fragmentation pathways for pyrazole rings include the loss of HCN or N₂. libretexts.org Analysis of these fragment ions helps to piece together the molecular structure, corroborating findings from NMR.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Observation | Information Gained |

|---|---|---|

| Molecular Ion (M⁺) | A doublet peak (M⁺, M+2) with ~1:1 intensity ratio. | Confirms molecular weight and presence of one Br atom. |

| Accurate Mass (HRMS) | Mass consistent with the formula C₇H₇BrN₄. | Confirms elemental composition. |

| Major Fragment Ions | Peaks corresponding to the loss of Br, CH₃, HCN, N₂. | Provides structural information on the molecular backbone. |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would reveal the exact solid-state conformation of the molecule. Key parameters that would be determined include the torsion angle between the two pyrazole rings, which defines their relative orientation. mdpi.com The analysis would also precisely measure the bond lengths and angles within each pyrazole ring, showing any distortions caused by the substituents or crystal packing forces.

Furthermore, this technique would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking between the pyrazole rings. researchgate.netspast.org Studies on similar halogenated pyrazoles have shown the formation of specific motifs, such as hydrogen-bonded trimers. mdpi.com

Table 4: Key Parameters from a Hypothetical X-ray Crystallography Study of this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between three connected atoms. |

| Torsion Angles (°) | Defines the conformation, especially the inter-ring twist. |

| Intermolecular Contacts | Identifies hydrogen bonds, halogen bonds, and other packing forces. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The results are used to validate the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a newly synthesized compound, elemental analysis results are typically expected to be within ±0.4% of the calculated theoretical values to confirm its purity. nih.gov

The theoretical elemental composition of this compound, with the molecular formula C₇H₇BrN₄, can be calculated based on the atomic weights of its constituent elements.

Table 5: Elemental Analysis Data for C₇H₇BrN₄

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 37.02 | To be determined |

| Hydrogen | H | 3.11 | To be determined |

| Bromine | Br | 35.19 | To be determined |

| Nitrogen | N | 24.67 | To be determined |

| Total | | 100.00 | |

The calculation is based on atomic masses: C (12.011), H (1.008), Br (79.904), and N (14.007). The molecular weight is 227.06 g/mol .

Theoretical and Computational Investigations of Bipyrazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic properties and reactivity. researchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These frontier molecular orbitals are crucial in predicting the chemical reactivity of a molecule. acs.org The EHOMO is related to the molecule's electron-donating ability, while the ELUMO indicates its electron-accepting tendency. acs.org The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability. nih.gov

From these orbital energies, global reactivity descriptors can be calculated to further characterize the molecule's behavior. mdpi.com These include:

Ionization Potential (I): I ≈ -EHOMO mdpi.com

Electron Affinity (A): A ≈ -ELUMO mdpi.com

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2 mdpi.com

Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ) mdpi.com

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.gov For instance, a higher HOMO energy suggests a greater tendency to donate electrons in a reaction.

Furthermore, DFT can be used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) calculations can simulate UV-Visible absorption spectra by calculating excitation energies and oscillator strengths, providing insights into the electronic transitions within the molecule. biointerfaceresearch.comals-journal.com

Below is a hypothetical data table of electronic properties for this compound, as would be derived from DFT calculations.

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.875 |

| Chemical Hardness (η) | 2.625 |

| Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.86 |

Quantum Chemical Calculations for Advanced Spectroscopic Data Interpretation (e.g., GIAO-NMR)

Quantum chemical calculations are invaluable for the interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netscispace.comnih.gov

For this compound, GIAO calculations, typically performed at a DFT level of theory, can predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical predictions are instrumental in assigning the signals in experimentally obtained spectra to specific atoms within the molecule. nih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

The accuracy of these predictions allows for the confident structural elucidation of complex molecules and can help distinguish between different isomers or conformers. nih.gov Discrepancies between calculated and experimental shifts can also point to specific structural features or intermolecular interactions in the experimental environment.

A representative table of calculated versus hypothetical experimental NMR chemical shifts for this compound is presented below.

| Atom | Calculated 13C Chemical Shift (ppm) | Hypothetical Experimental 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) | Hypothetical Experimental 1H Chemical Shift (ppm) |

| C3 | 148.2 | 147.9 | - | - |

| C4 | 95.8 | 95.5 | - | - |

| C5 | 130.5 | 130.1 | 8.1 | 8.0 |

| C3' | 140.1 | 139.8 | 8.5 | 8.4 |

| C4' | 115.7 | 115.4 | - | - |

| C5' | 128.9 | 128.6 | 7.9 | 7.8 |

| N-CH3 | 38.5 | 38.2 | 3.9 | 3.8 |

Analysis of Conformational Dynamics and Inter-Ring Dihedral Angles within Bipyrazole Frameworks

The three-dimensional structure and conformational flexibility of bipyrazole systems are critical to their function and properties. Computational methods can be used to explore the conformational landscape of this compound.

The results of such an analysis can reveal the rotational barrier between different conformations and provide insight into the molecule's flexibility at different temperatures. For substituted bipyrazoles, steric hindrance between substituents on the rings can significantly influence the preferred dihedral angle. nih.gov In the case of this compound, the bromine atom and the methyl group will play a role in determining the conformational preferences.

A hypothetical data table summarizing the results of a conformational analysis for this compound is shown below.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | 45.2 | 0.00 |

| Local Minimum | 135.8 | 1.25 |

| Rotational Barrier | 90.0 | 3.50 |

Advanced Applications and Materials Science Potential of Bipyrazole Compounds

Design and Synthesis of Bipyrazole Ligands for Coordination Chemistry

Bipyrazole derivatives are highly valued as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms within each pyrazole (B372694) ring. researchgate.netresearchgate.net These nitrogen atoms can act as donor sites, allowing the bipyrazole molecule to bind to metal ions and form stable coordination complexes. The synthesis of these ligands often involves coupling reactions of pyrazole precursors, and various functional groups can be introduced to tailor the electronic and steric properties of the resulting ligand. This adaptability allows for the precise design of ligands that can self-assemble into complex supramolecular structures when reacted with metal ions.

The compound 4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole is a prime example of a bipyrazole ligand. The two pyrazole rings provide multiple coordination sites, making it capable of acting as a bridge between metal centers. The methyl group on one of the pyrazole rings can influence the solubility and steric environment of the resulting metal complex, while the bromine atom can be used for further chemical modifications, adding another layer of versatility to this compound.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Bipyrazole ligands are crucial components in the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orgacs.org These materials are formed by linking metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional structures with porous architectures. The properties of these materials, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and the organic linker.

Bipyrazole-based MOFs have shown promise in a variety of applications, including gas storage and separation, catalysis, and sensing. rsc.org For instance, Hofmann-based MOFs incorporating an angular bis-pyrazole ligand have demonstrated selective uptake of gases like acetylene (B1199291) and propylene. rsc.org The compound this compound, with its ability to link multiple metal centers, is a suitable candidate for the construction of novel MOFs. The bromine atom on the bipyrazole backbone could serve as a site for post-synthetic modification, allowing for the introduction of additional functional groups to tailor the properties of the MOF for specific applications.

| Compound | Metal Ion | Bipyrazole Ligand | Structural Dimensionality | Key Feature | Reference |

|---|---|---|---|---|---|

| 2∞[Ag(Hp2CA)(Me4bpz)] | Ag+ | 3,3′,5,5′-tetramethyl-4,4′-bipyrazole | 2D | Forms a 2D framework with terephthalic acid co-ligand. | acs.org |

| 3∞[Zn(m2CA)(Me4bpz)] | Zn2+ | 3,3′,5,5′-tetramethyl-4,4′-bipyrazole | 3D | Constructs a 3D framework with isophthalic acid co-ligand. | acs.org |

| [M(H2mdp)(Ni(CN)4)] (M=Co, Fe) | Co2+, Fe2+ | 4,4′-methylene-bis(3,5-dimethylpyrazole) | 3D | Pillared Hofmann-based framework for selective gas adsorption. | rsc.org |

Development of Responsive Luminophores and Photoluminescent Materials

Coordination complexes of bipyrazole ligands with certain metal ions, particularly those from Group 11 and 12 (e.g., Ag(I), Zn(II)), can exhibit interesting photoluminescent properties. nih.govmdpi.com These materials can emit light upon excitation with ultraviolet or visible light, and the color and intensity of the emission can be sensitive to the local chemical environment. This responsiveness makes them attractive for applications in chemical sensing, bioimaging, and organic light-emitting diodes (OLEDs).

The luminescence in these materials can arise from different electronic transitions, including ligand-centered fluorescence or phosphorescence. In some silver(I) coordination polymers with a tetramethyl-substituted bipyrazole ligand, the emission is attributed to a combination of ligand-centered fluorescence and phosphorescence, the latter being enhanced by the heavy atom effect of the silver ion. nih.gov The presence of a bromine atom, a relatively heavy element, in this compound could potentially enhance phosphorescence in its metal complexes through a similar heavy-atom effect, making it a promising candidate for the development of new photoluminescent materials.

| Complex | Metal Ion | Emission Maximum (nm) | Proposed Origin of Luminescence | Reference |

|---|---|---|---|---|

| [Ag(CF3CO2)(Me4bpzH2)] | Ag(I) | ~330 and 420 | Ligand-centered fluorescence and phosphorescence | nih.gov |

| [Ag(CF3SO3)(Me4bpzH2)] | Ag(I) | ~330 and 397 | Ligand-centered fluorescence and phosphorescence | nih.gov |

| Zinc complexes with pyrazolone-based azomethine ligands | Zn(II) | Tunable from blue to orange | Ligand-to-metal charge transfer | mdpi.com |

Role of Bipyrazoles as Versatile Building Blocks in the Synthesis of Complex Organic Molecules

Beyond coordination chemistry, bipyrazoles are valuable building blocks for the synthesis of more complex organic molecules. rsc.orgnbinno.com The pyrazole ring is a stable aromatic system that can be functionalized in various ways, allowing for the construction of intricate molecular architectures. Bromo-substituted bipyrazoles, such as this compound, are particularly useful in this regard. mdpi.com

The bromine atom serves as a versatile chemical handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. rsc.orgrsc.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom, enabling the synthesis of a wide range of derivatives with tailored properties. For example, a bromo-bipyrazole can be coupled with different boronic acids (in a Suzuki reaction) to introduce new aryl or heteroaryl groups, leading to the creation of libraries of compounds for drug discovery or materials science applications. The versatility of this compound as a synthetic intermediate makes it a valuable tool for organic chemists.

Potential in Agrochemical Research as Synthetic Scaffolds

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic ring system. nih.govnih.gov Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netrhhz.net For example, several modern fungicides act as succinate (B1194679) dehydrogenase inhibitors, and their molecular structures incorporate a pyrazole-carboxamide core. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1'-methyl-1H,1'H-3,4'-bipyrazole, and how do reaction conditions influence yield and purity?

- The synthesis typically involves formylation, acetal protection, and condensation with hydrazine derivatives. For example, 3,4-dicarbonylated intermediates (e.g., furans) are prepared via sodium metal-mediated formylation, followed by bromination and methyl group introduction . Key reagents include sodium metal, orthoformate, and concentrated sulfuric acid. Yield optimization (e.g., 66–68% for intermediates) depends on temperature control and solvent selection (e.g., DMSO for reflux) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Nuclear Magnetic Resonance (NMR) identifies hydrogen environments (e.g., methyl and bromine substituents), while Mass Spectrometry (MS) confirms molecular weight. Infrared Spectroscopy (IR) detects functional groups like C-Br bonds. X-ray crystallography resolves bond lengths and angles, with software like Mercury (Cambridge Crystallographic Data Centre) aiding in packing pattern analysis .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

- Melting point (93–96°C), solubility (slightly water-soluble), and stability are measured via differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA). Solubility profiles are tested in polar/nonpolar solvents. Crystallinity is assessed using X-ray diffraction .

Advanced Research Questions

Q. How do substituent effects (e.g., bromine and methyl groups) influence the molecular geometry and reactivity of bipyrazole derivatives?

- Substituents alter bond lengths, angles, and torsion angles in the bipyrazole core. For instance, bulky groups (e.g., isopropyl) increase steric hindrance, reducing symmetry (e.g., triclinic vs. tetragonal crystal systems) and density. Bromine’s electronegativity enhances electrophilic substitution reactivity, while methyl groups stabilize the ring via hyperconjugation .

Q. What methodologies resolve contradictions between experimental and computational structural data for this compound?

- Discrepancies in bond lengths/angles (e.g., C-Br vs. theoretical predictions) are addressed by refining crystallographic models in SHELX and cross-validating with density functional theory (DFT). Packing similarity calculations in Mercury identify lattice variations due to substituent effects .

Q. How can bipyrazole derivatives be functionalized for targeted bioactivity studies, and what assays are suitable for evaluating efficacy?

- Functionalization via Suzuki coupling or nucleophilic substitution introduces pharmacophores (e.g., fluorinated or thiophene groups). Bioactivity is assessed via enzyme inhibition assays (e.g., liver alcohol dehydrogenase) or cytotoxicity screens (e.g., MTT assays on cancer cell lines). Kinetic studies (e.g., IC50 determination) quantify inhibitory potency .

Q. What strategies optimize crystallization conditions for high-resolution X-ray studies of halogenated bipyrazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.